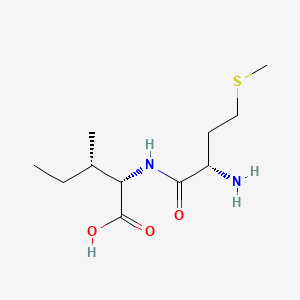

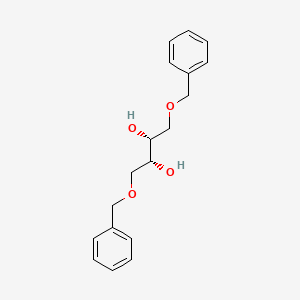

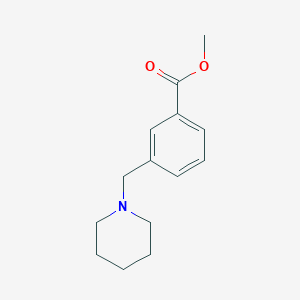

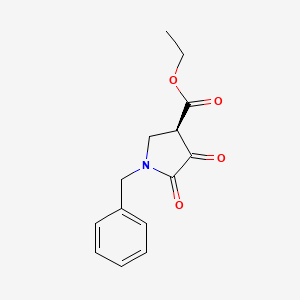

ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform simple starting materials into the desired compound. The choice of reactions depends on the functional groups present in the starting materials and the desired compound. Retrosynthetic analysis can be used to plan the synthesis .Chemical Reactions Analysis

The reactivity of an organic compound is largely determined by its functional groups. Various reactions can be performed to transform these functional groups into other functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of an organic compound, such as its melting point, boiling point, solubility, and stability, can be determined using various experimental techniques .科研应用

Catalysis and Synthesis

Ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate is a compound of interest in the field of organic synthesis, particularly in reactions catalyzed by organic phosphines. In one study, ethyl 2-methyl-2,3-butadienoate acted as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, facilitated by an organic phosphine catalyst, leading to ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process was noted for its excellent yields, complete regioselectivity, and potential for expanding the scope of reactions by utilizing substituted variants of the initial compound, achieving high diastereoselectivities (Zhu et al., 2003).

Coordination Chemistry and Ligand Design

In coordination chemistry, ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate derivatives have been used to append ethyl and benzyl groups to pyridine and aniline ligands in diiron(II) complexes, aiming to mimic the diiron(II) center of the hydroxylase component of soluble methane monooxygenase (MMOH). These compounds have been synthesized as analogues of MMOH's diiron(II) center and subjected to oxygenation studies to investigate the potential oxidative transformations catalyzed by these complexes, offering insights into the design and function of bioinspired catalytic systems (Carson & Lippard, 2006).

Microbial Reduction for Stereoselective Synthesis

In the realm of stereoselective synthesis, microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate by specific microorganisms yielded ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with high diastereo- and enantioselectivities. This technique showcases the utility of microbial catalysis in the selective synthesis of complex organic molecules, providing a green and efficient alternative to traditional chemical synthesis methods (Guo et al., 2006).

Safety And Hazards

未来方向

性质

CAS 编号 |

57056-57-2 |

|---|---|

产品名称 |

ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate |

分子式 |

C14H15NO4 |

分子量 |

261.27 g/mol |

IUPAC 名称 |

ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate |

InChI |

InChI=1S/C14H15NO4/c1-2-19-14(18)11-9-15(13(17)12(11)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m1/s1 |

InChI 键 |

FQMSSTZJKSWSMP-LLVKDONJSA-N |

手性 SMILES |

CCOC(=O)[C@@H]1CN(C(=O)C1=O)CC2=CC=CC=C2 |

SMILES |

CCOC(=O)C1CN(C(=O)C1=O)CC2=CC=CC=C2 |

规范 SMILES |

CCOC(=O)C1CN(C(=O)C1=O)CC2=CC=CC=C2 |

产品来源 |

United States |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![[(4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B1588327.png)